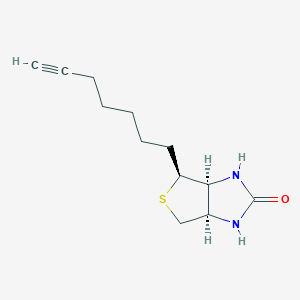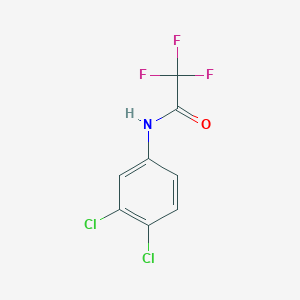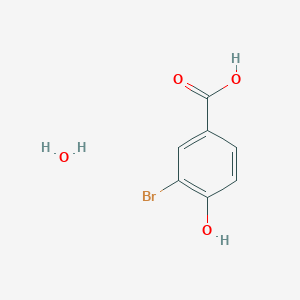
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole (5-BE3MP) is an organic compound belonging to the pyrrole family. It is a heterocyclic compound composed of a five-membered ring with one nitrogen atom and four carbon atoms. This compound has been studied for its potential applications in various scientific fields such as organic synthesis, catalysis, and biochemistry.
作用機序
The mechanism of action of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole is still not fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom in the pyrrole ring and the substrate. This covalent bond is believed to be formed through the donation of an electron from the nitrogen atom to the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to interact with proteins and other small molecules in the body. It is believed to have an anti-inflammatory effect and to be involved in the regulation of the immune system.
実験室実験の利点と制限
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent. It is also relatively easy to handle and can be used in a variety of reactions. However, it is also relatively unstable and can easily decompose in the presence of light and heat.
将来の方向性
There are a number of potential future directions for the use of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole in scientific research. One potential direction is the development of novel synthetic methods for the synthesis of pyrroles and other heterocyclic compounds. Another potential direction is the use of this compound as a probe for studying protein-ligand interactions. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research could be done to explore the potential applications of this compound in catalysis and organic synthesis.
合成法
The synthesis of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole can be achieved through several methods, including the Sandmeyer reaction, the Sonogashira coupling, and the Buchwald-Hartwig reaction. The Sandmeyer reaction involves the reaction of an aryl halide with a copper salt in the presence of a base such as sodium hydroxide. The Sonogashira coupling involves the reaction of an aryl halide or an aryl triflate with an alkyne in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the reaction of an aryl halide or an aryl triflate with an amine in the presence of a palladium catalyst.
科学的研究の応用
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has found a range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in catalysis reactions, and as a biochemical probe in biochemistry. In organic synthesis, this compound has been used to synthesize a variety of compounds such as pyrrolopyridines and other heterocyclic compounds. In catalysis, this compound has been used to catalyze the reaction of aryl halides with aryl triflates. In biochemistry, this compound has been used as a probe to study the interaction of proteins with small molecules.
特性
IUPAC Name |
5-benzyl-2-ethyl-3-methyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-14-11(2)9-13(15-14)10-12-7-5-4-6-8-12/h4-9,15H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQBGHIIRXBSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

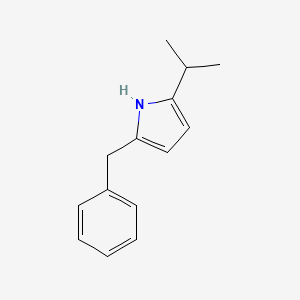

![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)
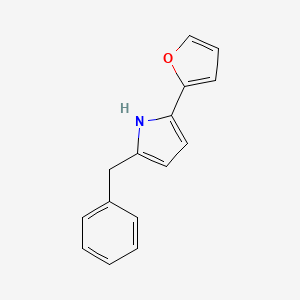
![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)

